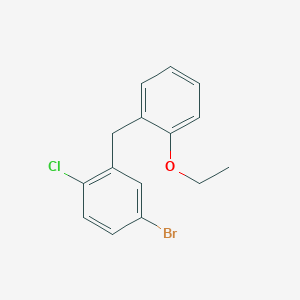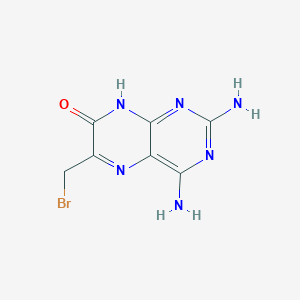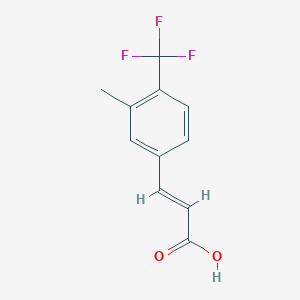
4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene
説明
“4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene” is a chemical compound with the molecular formula C15H14BrClO . It is used as a reagent in the synthesis of Dapagliflozin , a potent, selective renal sodium-dependent glucose cotransporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes .
Synthesis Analysis
The synthesis of “4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene” involves the reaction of 5-bromo-2-chlorobenzoyl chloride with phenetole, thereby isolating 5-bromo-2-chloro-4’-ethoxybenzophenone. This compound, upon reduction in acetonitrile at 50°C, gives "4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene" .Molecular Structure Analysis
The molecular structure of “4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene” is represented by the InChI code: 1S/C15H14BrClO/c1-2-18-14-6-3-11(4-7-14)9-12-10-13(16)5-8-15(12)17/h3-8,10H,2,9H2,1H3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene” include the reaction of 5-bromo-2-chlorobenzoyl chloride with phenetole and the subsequent reduction of the resulting compound .Physical And Chemical Properties Analysis
“4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene” is a solid, white to off-white in color . It has a melting point of 41-43°C . It is slightly soluble in acetonitrile, DMSO, and methanol .科学的研究の応用
Synthesis and Characterization in Pharmaceutical Research
One significant application of 4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene is in the field of pharmaceutical research, specifically in the synthesis of novel compounds. For instance, this chemical has been used in the preparation of N-allyl-4-piperidyl benzamide derivatives. These derivatives are explored for their potential as CCR5 antagonists, which are relevant in the context of therapeutic applications, such as HIV treatment and other immune-related disorders. The processes involved in the synthesis, including elimination reactions, reduction, and bromization, are critical in obtaining these compounds. The structures of the products are then characterized through methods like NMR and MS (Cheng De-ju, 2014).
Development of Non-Peptide Antagonists
Another application involves the synthesis and structural characterization of non-peptide small molecular antagonists. These antagonists are significant in the treatment of various diseases, including autoimmune and inflammatory diseases. The synthesis process involves the use of 4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene as an intermediate. The resulting products are not only structurally characterized but also tested for biological activity, which is a crucial step in drug development (Cheng De-ju, 2015).
In Crystallography and Material Science
In crystallography and material science, 4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene is utilized in the study of molecular structures and interactions. For example, the crystal structures of certain derivatives have been extensively analyzed. These studies provide insights into molecular conformations and interactions, which are valuable in materials science for understanding and designing new materials with specific properties (A. Subashini, K. Ramamurthi, H. Stoeckli-Evans, 2012).
Fluorescence and Photoluminescence Studies
4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene is also instrumental in fluorescence and photoluminescence studies. Research in this area explores the luminescent properties of certain derivatives, which can have applications in the development of new materials for optical devices, sensors, and other technologies that utilize fluorescence properties (Liang Zuo-qi, 2015).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-bromo-1-chloro-2-[(2-ethoxyphenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClO/c1-2-18-15-6-4-3-5-11(15)9-12-10-13(16)7-8-14(12)17/h3-8,10H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDCRWLGJWSFFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CC2=C(C=CC(=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1383152.png)
![Ethyl 5-aminoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1383153.png)
![2-tert-Butyl 9-ethyl 8-oxo-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate](/img/structure/B1383154.png)
![tert-Butyl 3-(hydroxymethyl)-8-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B1383155.png)
![tert-Butyl 4-(2-aminoethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1383156.png)
![2-Benzyl-octahydro-cyclopenta[c]pyrrol-4-ylamine dihydrochloride](/img/structure/B1383157.png)
![tert-Butyl 3-(hydroxymethyl)-4H-furo[2,3-c]pyrrole-5(6H)-carboxylate](/img/structure/B1383159.png)

![N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1383164.png)




![5-tert-Butyl 4-methyl 1-(cyclopropylmethyl)-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-4,5(4H)-dicarboxylate](/img/structure/B1383171.png)